

Application Notes: BODIPY-C12 for Studying Lipid Accumulation in Hepatocytes

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Compound of Interest

Compound Name: *Bodipy-C12*

Cat. No.: *B15556671*

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Introduction

The accumulation of lipids within hepatocytes, known as hepatic steatosis, is a hallmark of non-alcoholic fatty liver disease (NAFLD). Understanding the molecular mechanisms that regulate lipid droplet formation and dynamics is crucial for the development of effective therapeutics.

BODIPY-C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog that serves as a powerful tool for visualizing and quantifying lipid accumulation in live and fixed hepatocytes. Its lipophilic nature allows it to be readily taken up by cells and incorporated into neutral lipids, primarily triglycerides and cholesteryl esters, which form the core of lipid droplets.^{[1][2]} This document provides detailed application notes and protocols for the use of **BODIPY-C12** in studying hepatocyte lipid accumulation.

Principle of Action

BODIPY-C12 mimics natural long-chain fatty acids and is actively transported into hepatocytes. Once inside the cell, it is esterified into complex neutral lipids and sequestered into newly forming and existing lipid droplets. The BODIPY fluorophore exhibits bright and stable green fluorescence when incorporated into the nonpolar lipid environment of the droplets, making them easily detectable by fluorescence microscopy and flow cytometry.^[1] This allows for both qualitative and quantitative assessment of lipid accumulation.

Key Applications

- **Visualization of Lipid Droplet Dynamics:** Real-time imaging of live hepatocytes stained with **BODIPY-C12** enables the study of lipid droplet formation, growth, and trafficking.
- **Quantification of Lipid Accumulation:** The fluorescence intensity of **BODIPY-C12** is proportional to the amount of neutral lipid, allowing for the quantification of lipid content in individual cells or cell populations.
- **High-Throughput Screening:** The compatibility of **BODIPY-C12** with automated microscopy and flow cytometry makes it suitable for high-throughput screening of compounds that modulate hepatic lipid metabolism.[\[3\]](#)
- **Co-localization Studies:** **BODIPY-C12** can be used in conjunction with other fluorescent probes or antibodies to study the interaction of lipid droplets with other organelles, such as the endoplasmic reticulum and mitochondria.

Data Presentation

Table 1: Recommended Staining Parameters for BODIPY Dyes in Hepatocytes

Parameter	BODIPY-C12	BODIPY 493/503	Cell Type Examples	Reference(s)
Stock Solution	1-10 mM in DMSO	1-5 mM in DMSO	HepG2, Huh7, Primary Hepatocytes	[4]
Working Concentration	1-10 μ M	0.5-2 μ M	HepG2, Huh7, Primary Hepatocytes	[1] [2]
Incubation Time (Live Cells)	15-60 minutes	15-30 minutes	HepG2, Huh7, Primary Hepatocytes	[1] [2]
Incubation Time (Fixed Cells)	30-60 minutes	30-60 minutes	HepG2, Huh7, Primary Hepatocytes	[1]
Excitation (max)	~500 nm	~493 nm	N/A	
Emission (max)	~510 nm	~503 nm	N/A	

Table 2: Example of Quantitative Data from BODIPY Staining in Hepatocytes

Analysis Method	Parameter Measured	Example Cell Line	Example Treatment	Expected Outcome	Reference(s)
Fluorescence Microscopy	Mean Fluorescence Intensity	HepG2	0.4 mM Oleic Acid (24h)	3-5 fold increase	[5]
Lipid Droplet Area (μm^2)	Primary Mouse Hepatocytes	Oleic Acid Treatment	Increased average area	[2]	
Lipid Droplet Number per Cell	Primary Mouse Hepatocytes	Oleic Acid Treatment	Increased number	[2]	
Flow Cytometry	Mean Fluorescence Intensity	Huh7	0.3 mM Oleic Acid/Palmitate (24h)	Significant increase in MFI	[4]

Experimental Protocols

Protocol 1: Induction of Lipid Accumulation in Cultured Hepatocytes

This protocol describes how to induce lipid accumulation in hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes using oleic acid, a common method to model hepatic steatosis in vitro.

Materials:

- Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
- Complete cell culture medium
- Oleic acid
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)

Procedure:

- Prepare Oleic Acid-BSA Complex:
 - Prepare a 100 mM stock solution of oleic acid in ethanol.
 - Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
 - To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.[\[3\]](#)
 - Sterile filter the complex and store at -20°C.
- Cell Seeding:
 - Seed hepatocytes in appropriate culture vessels (e.g., 96-well plates for high-throughput screening, coverslips in 24-well plates for microscopy).
 - Allow cells to adhere and reach 70-80% confluency.
- Induction of Steatosis:
 - Dilute the oleic acid-BSA complex in serum-free culture medium to a final concentration of 0.1-0.4 mM oleic acid.
 - Remove the culture medium from the cells and replace it with the oleic acid-containing medium.
 - Incubate for 12-24 hours to induce lipid droplet formation.[\[4\]](#)[\[6\]](#)

Protocol 2: Staining of Lipid Droplets with BODIPY-C12 in Live Hepatocytes for Fluorescence Microscopy

Materials:

- Hepatocytes with induced lipid accumulation
- **BODIPY-C12** stock solution (1-10 mM in DMSO)

- Serum-free culture medium or PBS
- Fluorescence microscope

Procedure:

- Prepare Staining Solution:
 - Dilute the **BODIPY-C12** stock solution in serum-free culture medium or PBS to a final working concentration of 1-10 μM .
- Staining:
 - Remove the culture medium from the cells.
 - Add the **BODIPY-C12** staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
- Washing:
 - Remove the staining solution and wash the cells twice with warm PBS.
- Imaging:
 - Add fresh PBS or serum-free medium to the cells.
 - Immediately visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

Protocol 3: Staining of Lipid Droplets with **BODIPY-C12** in Fixed Hepatocytes for Fluorescence Microscopy

Materials:

- Hepatocytes with induced lipid accumulation
- 4% Paraformaldehyde (PFA) in PBS

- **BODIPY-C12** stock solution (1-10 mM in DMSO)
- PBS
- Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

- Fixation:
 - Wash the cells once with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Prepare the **BODIPY-C12** staining solution as described in Protocol 2.
 - Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Remove the staining solution and wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium, with DAPI if desired.
 - Image the cells using a fluorescence microscope.

Protocol 4: Quantification of Lipid Accumulation by Flow Cytometry

Materials:

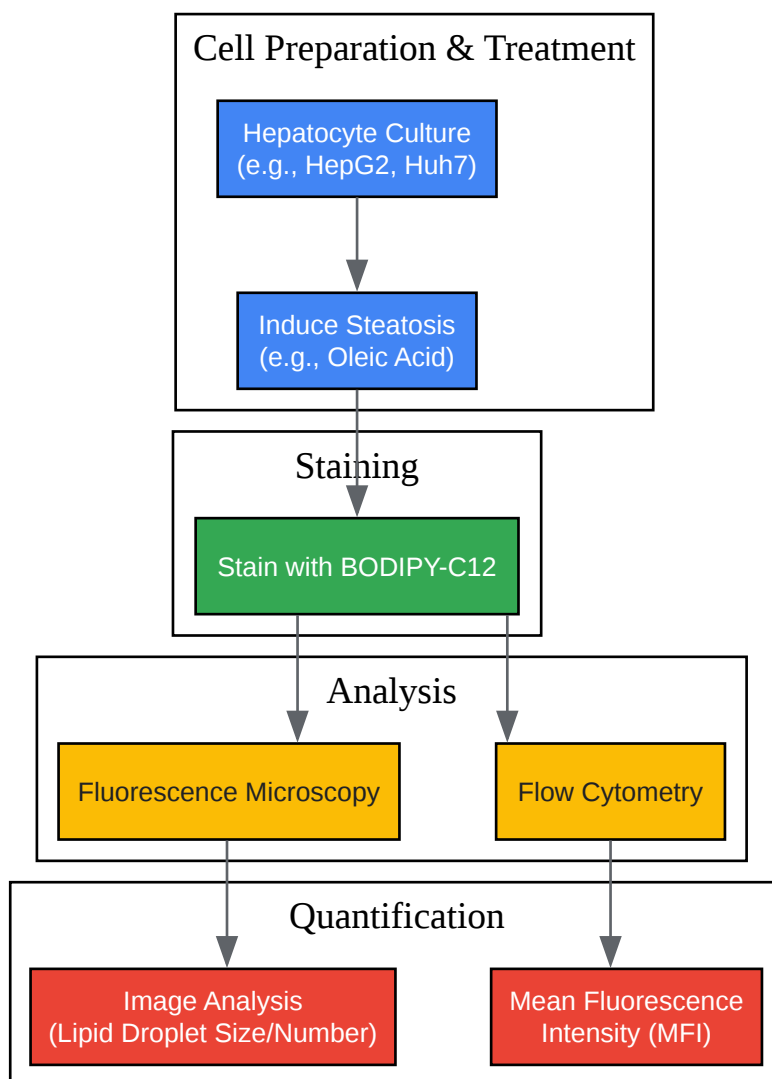
- Hepatocytes with induced lipid accumulation
- **BODIPY-C12** stock solution (1-10 mM in DMSO)
- PBS
- Trypsin-EDTA
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Flow cytometer

Procedure:

- Staining:
 - Follow steps 1 and 2 of Protocol 2 for live cell staining.
- Cell Detachment:
 - After staining and washing, detach the cells using Trypsin-EDTA.
 - Neutralize the trypsin with complete culture medium.
- Cell Preparation:
 - Transfer the cell suspension to a tube and centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in flow cytometry buffer.
- Flow Cytometry Analysis:
 - Analyze the cell suspension on a flow cytometer, detecting the **BODIPY-C12** signal in the green fluorescence channel (e.g., FITC).
 - Record the mean fluorescence intensity (MFI) for each sample.

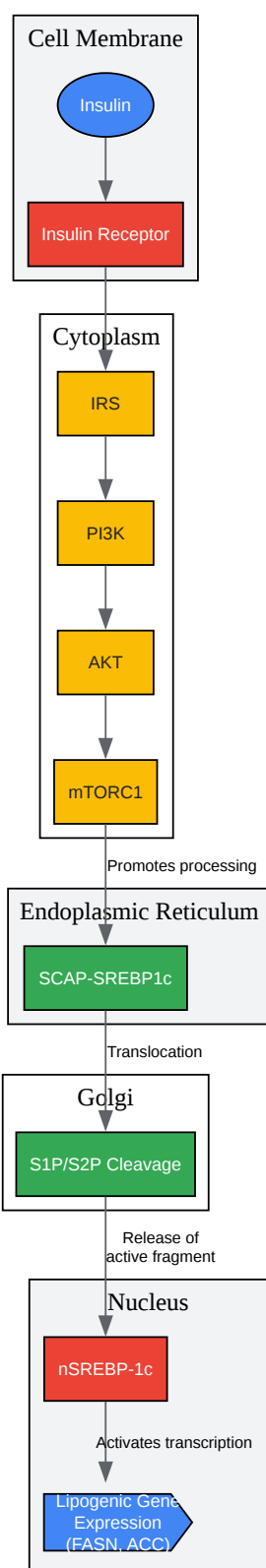
Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in hepatic lipid metabolism and a typical experimental workflow for studying lipid accumulation using **BODIPY-C12**.



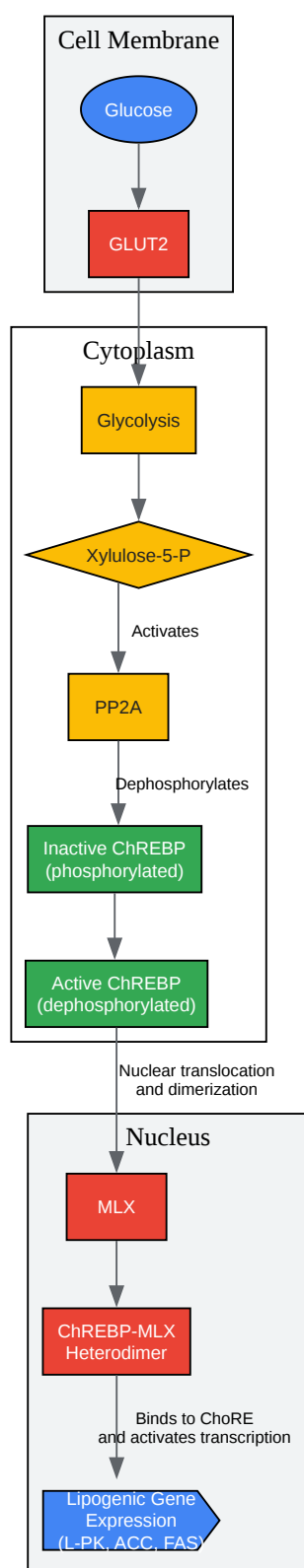
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Experimental workflow for studying lipid accumulation.



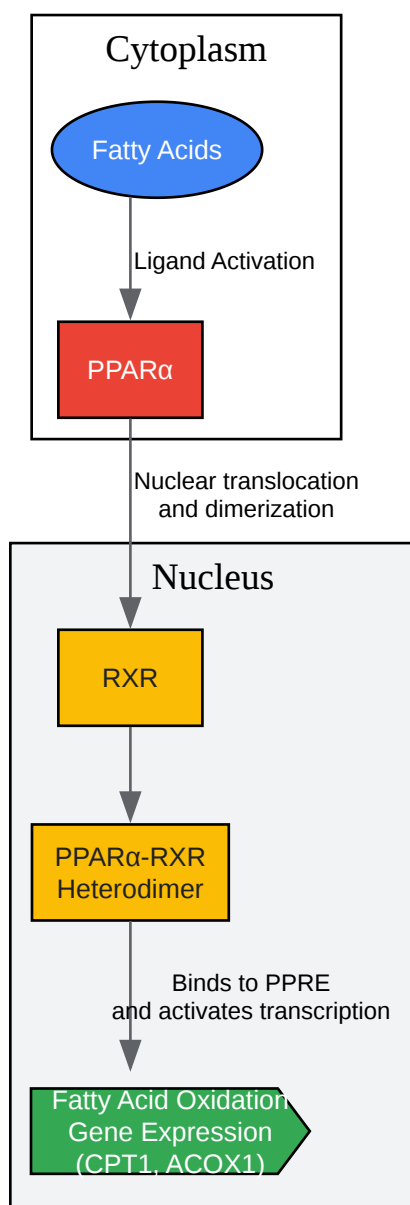
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SREBP-1c signaling pathway in hepatocytes.



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ChREBP signaling pathway in hepatocytes.



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PPARα signaling pathway in hepatocytes.

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